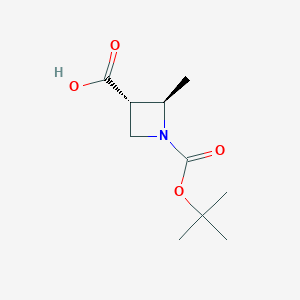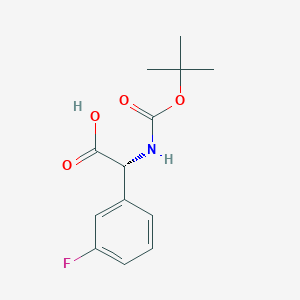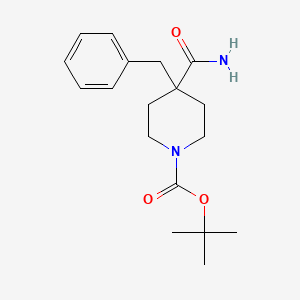
1-(3-Methylphenethyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenethyl)piperazine 2HCl is a chemical compound with the molecular formula C₁₄H₂₄N₂·2HCl. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound features a phenethyl group attached to a piperazine ring, which is further protonated with hydrochloric acid.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylphenylacetic acid and piperazine.
Reaction Steps:
Esterification: The carboxylic acid group of 3-methylphenylacetic acid is converted to an ester using methanol and an acid catalyst.
Amide Formation: The ester is then reacted with piperazine to form the corresponding amide.
Hydrochloride Formation: The amide is treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenethyl group can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can be performed on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Piperazine derivatives with reduced functional groups.
Substitution Products: Amides, esters, and other substituted piperazines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential antipsychotic or antidepressant effects.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.
Pathways Involved: Potential pathways include those related to neurotransmitter release, receptor binding, and enzyme activity modulation.
Comparison with Similar Compounds
Piperazine itself
1-(4-Methylphenethyl)piperazine
1-(2-Methylphenethyl)piperazine
Uniqueness: 1-(3-Methylphenethyl)piperazine 2HCl is unique due to its specific substitution pattern on the phenethyl group, which can influence its biological and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQODBDEURECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B8098324.png)

![4,4,5,5-Tetramethyl-2-[4-(propan-2-yloxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B8098342.png)

